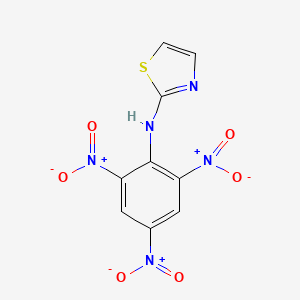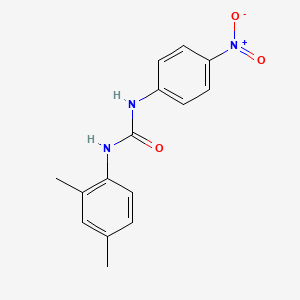
1-Octadecenylsuccinic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecenylsuccinic acid is an organic compound with the molecular formula C22H40O4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an octadecenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial applications, particularly as an emulsifying agent.
Métodos De Preparación
1-Octadecenylsuccinic acid can be synthesized through the reaction of octadecenyl alcohol with succinic anhydride. The reaction typically occurs under acidic conditions and involves heating the reactants to facilitate the esterification process. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The process can be summarized as follows:
Reactants: Octadecenyl alcohol and succinic anhydride
Catalysts: Acidic catalysts such as hydrochloric acid
Conditions: Elevated temperatures to promote esterification
Análisis De Reacciones Químicas
1-Octadecenylsuccinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octadecenyl group to a single bond, forming saturated derivatives.
Substitution: The succinic acid moiety can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines.
Major Products: Oxidized carboxylic acids, reduced saturated derivatives, and substituted succinic acid derivatives.
Aplicaciones Científicas De Investigación
1-Octadecenylsuccinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an emulsifying agent in the production of cosmetics, pharmaceuticals, and food products. It is also used in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Octadecenylsuccinic acid is primarily based on its amphiphilic properties. The compound can interact with both hydrophobic and hydrophilic molecules, making it an effective emulsifying agent. In biological systems, it can modify the surface properties of biomolecules, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of stable emulsions and enhancing the delivery of active compounds.
Comparación Con Compuestos Similares
1-Octadecenylsuccinic acid can be compared with other similar compounds, such as:
Octenylsuccinic anhydride: Similar in structure but differs in the presence of an anhydride group instead of a carboxylic acid group.
Octadecenylsuccinic anhydride: Another derivative of succinic acid with an octadecenyl group, but in an anhydride form.
Succinic acid derivatives: Various derivatives of succinic acid with different alkyl or alkenyl groups, each having unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct amphiphilic properties, making it particularly useful as an emulsifying agent in various applications.
Propiedades
Fórmula molecular |
C22H40O4 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-[(E)-octadec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26)/b18-17+ |
Clave InChI |
GYTGJCPXNGAJFT-ISLYRVAYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



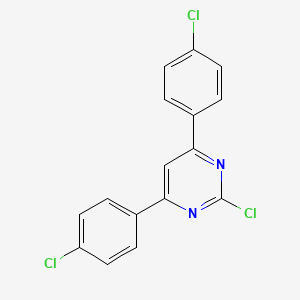

![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
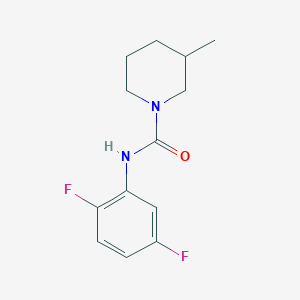
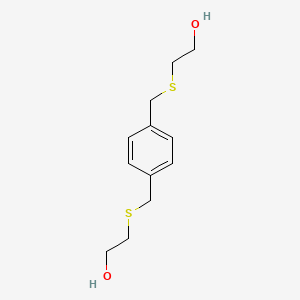
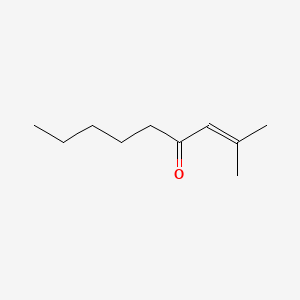

![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)

